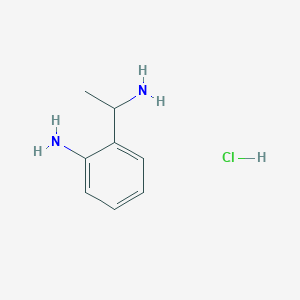
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-lactam intermediate. This step often requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF).
Introduction of the Methoxymethoxy Group: The methoxymethoxy group can be introduced through a nucleophilic substitution reaction. This step involves the reaction of a suitable methoxymethylating agent, such as methoxymethyl chloride, with the azetidinone intermediate in the presence of a base, such as potassium carbonate.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of the azetidinone intermediate with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-(Methoxymethoxy)-1-phenyl-4-(2-methylpropyl)azetidin-2-one
- 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-ethylazetidin-2-one
- 3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-thione
Uniqueness
3-(Methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C16H23NO4 |
|---|---|
分子量 |
293.36 g/mol |
IUPAC名 |
3-(methoxymethoxy)-1-(4-methoxyphenyl)-4-(2-methylpropyl)azetidin-2-one |
InChI |
InChI=1S/C16H23NO4/c1-11(2)9-14-15(21-10-19-3)16(18)17(14)12-5-7-13(20-4)8-6-12/h5-8,11,14-15H,9-10H2,1-4H3 |
InChIキー |
JCNAJUYJYMZUBH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1C(C(=O)N1C2=CC=C(C=C2)OC)OCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)
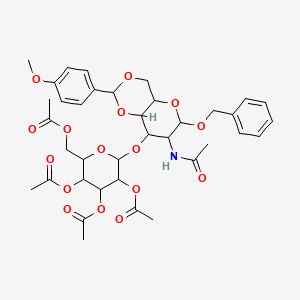
![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)
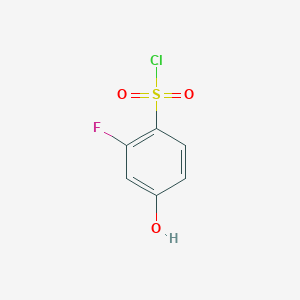


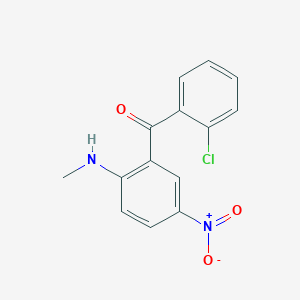

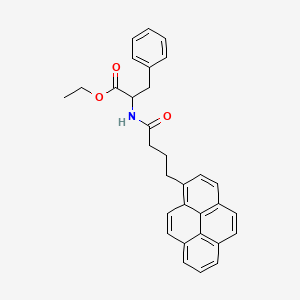
![7-Chloro-3-[3-(2,4-difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4(3H)-one](/img/structure/B12286270.png)
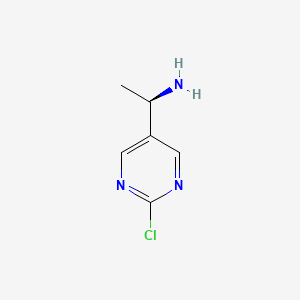
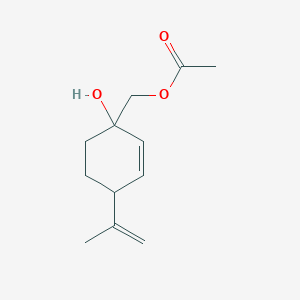
![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)
